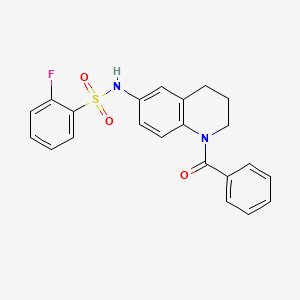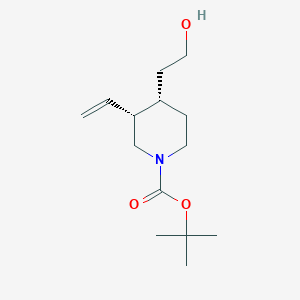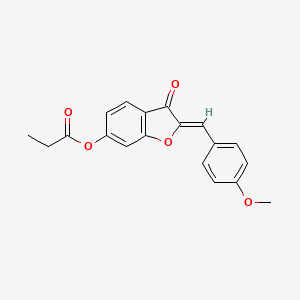![molecular formula C15H13N5O2S B2867639 N-(4-(pyridin-3-yl)thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1428365-78-9](/img/structure/B2867639.png)
N-(4-(pyridin-3-yl)thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(4-(pyridin-3-yl)thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a pyridine ring, a thiazole ring, and a pyrazolo[5,1-b][1,3]oxazine ring .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple heterocyclic rings. The compound crystallized as a colorless needle-like crystal obtained by vapor diffusion of diethyl ether into a saturated methanol solution of the compound at ambient temperature .Physical and Chemical Properties Analysis
The compound has been described as a solid, and it was gathered and crystallized from ethanol . The IR spectrum shows peaks at 3087 (C–H aromatic), 2963, 2893 (C–H), 1706 (C=O), 1617 (C=C) .Scientific Research Applications
Insecticidal Agents
One study focused on the synthesis and biochemical impacts of novel heterocyclic compounds, including those with structures similar to N-(4-(pyridin-3-yl)thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide, as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis. These compounds showed potent toxic effects, highlighting their potential as insecticidal agents (Soliman et al., 2020).
Antimycobacterial Activity
Another research direction includes substituted isosteres of pyridine and pyrazine carboxylic acids, which were tested against Mycobacterium tuberculosis. These compounds, including those structurally related to the query compound, showed activity that varied from moderate to high potency compared to standard treatments, indicating their potential in treating tuberculosis infections (Gezginci et al., 1998).
Antimicrobial Activity
Research on new heterocycles incorporating antipyrine moiety, similar to the queried compound, demonstrated significant antimicrobial activity. This suggests potential applications in developing new antimicrobial agents to combat various bacterial and fungal infections (Bondock et al., 2008).
Synthetic Chemistry and Heterocyclic Synthesis
The compound and its related derivatives have been extensively explored in synthetic chemistry for the synthesis of diverse heterocyclic systems. These studies contribute to the development of novel compounds with potential applications in medicinal chemistry and material science (al-Thebeiti, 2000).
Antiviral Activity
Derivatives of pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine, structurally related to the query compound, have been synthesized and evaluated for their antiviral activity. These compounds exhibited potential as antiviral agents, offering new avenues for the development of treatments against various viral infections (Attaby et al., 2006).
Mechanism of Action
Target of Action
Compounds containing thiazole moieties, such as this one, have been found to exhibit a broad range of biological activities . They have been used in the development of various drugs, including antimicrobial, antiretroviral, antifungal, and antineoplastic agents .
Mode of Action
Thiazole derivatives have been known to interact with their targets in a variety of ways, leading to a range of biological effects . For instance, some thiazole derivatives have been found to inhibit the growth of certain bacteria and fungi .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, and antineoplastic effects .
Properties
IUPAC Name |
N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2S/c21-14(11-7-13-20(19-11)5-2-6-22-13)18-15-17-12(9-23-15)10-3-1-4-16-8-10/h1,3-4,7-9H,2,5-6H2,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSSLGIOAUFYTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
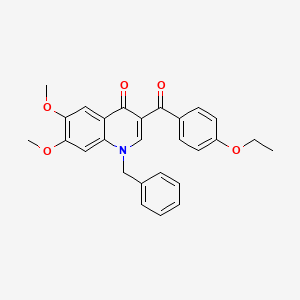

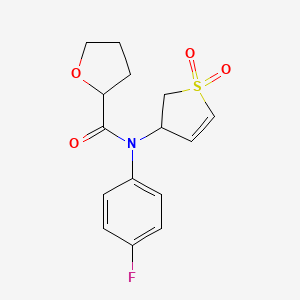
![1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-ethyl-1-[(2-methoxyphenyl)methyl]thiourea](/img/structure/B2867561.png)
![1-[(2-chlorophenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2867562.png)
![1-(4-chlorophenyl)-5-(3,4-dichlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2867564.png)
amino}acetamide](/img/structure/B2867567.png)
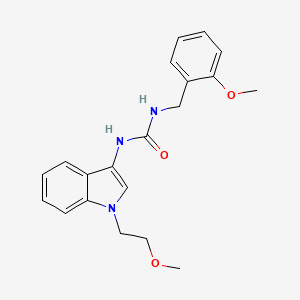
![N-[(2S)-1-[3-(Dimethylamino)pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]but-2-ynamide](/img/structure/B2867569.png)
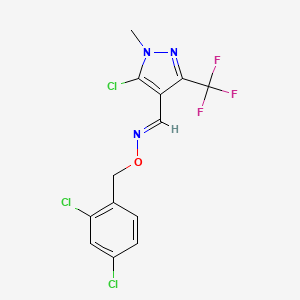
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-bromobenzamide](/img/structure/B2867571.png)
